Dofequidar - 129716-58-1

Dofequidar

Catalog Number: EVT-253189
CAS Number: 129716-58-1
Molecular Formula: C30H31N3O3
Molecular Weight: 481.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dofequidar fumarate, also known as MS-209, is a synthetic quinoline derivative. [] It is classified as a multidrug resistance (MDR) modulating agent. [, ] In scientific research, Dofequidar is primarily used for its ability to reverse MDR in cancer cells, making them more susceptible to chemotherapy. [, ]

Docetaxel

Relevance: Dofequidar has been shown to overcome docetaxel resistance in multidrug-resistant (MDR) cancer cells. This resistance is often mediated by the overexpression of P-glycoprotein (P-gp), an efflux pump that removes drugs from cells. Dofequidar acts as a P-gp inhibitor, preventing the efflux of docetaxel and restoring its cytotoxic effects. This synergistic effect has been observed in vitro at clinically achievable concentrations of dofequidar. [] This makes docetaxel particularly relevant to the study of dofequidar as a potential therapeutic strategy.

Vincristine

Relevance: Vincristine is a substrate for P-glycoprotein (P-gp), the efflux pump often implicated in multidrug resistance. Dofequidar, by inhibiting P-gp, has shown efficacy in reversing the MDR phenotype in cells exposed to vincristine, enhancing its cytotoxic effects. [, ] This shared mechanism of efflux and the potential for dofequidar to modulate vincristine resistance highlights their interconnected relevance.

Adriamycin (Doxorubicin)

Relevance: Dofequidar has been studied in combination with a chemotherapy regimen including doxorubicin (CAF) for treating advanced or recurrent breast cancer. The combination therapy showed a trend towards prolonged progression-free survival and a potential for improved overall response rates. [] Notably, dofequidar did not significantly affect the plasma concentration of doxorubicin, suggesting a lack of pharmacokinetic interaction. [] This clinical investigation of dofequidar and doxorubicin highlights their relevance in combination therapy approaches.

Etoposide (VP-16)

Relevance: Dofequidar restored chemosensitivity to etoposide (VP-16) in SBC-3/ADM multidrug-resistant cells in a dose-dependent manner, indicating its potential to overcome drug resistance. [] This observation suggests that dofequidar may enhance the effectiveness of etoposide in resistant cancers.

Irinotecan (CPT-11)

Relevance: Studies on dofequidar's impact on cancer stem cells, particularly those with high ABCG2/BCRP expression, showed that it enhanced the sensitivity of these cells to irinotecan in vitro and in vivo. This sensitization led to a significant reduction in tumor growth in models using side population (SP) cells, a subpopulation enriched for cancer stem cells. [] This research underscores the potential of dofequidar to improve treatment efficacy for cancers with high ABCG2/BCRP expression.

Mitoxantrone

Relevance: Dofequidar restored chemosensitivity to mitoxantrone in SBC-3/ADM multidrug-resistant cells. [] This finding suggests that dofequidar may be beneficial in overcoming mitoxantrone resistance, potentially expanding its therapeutic utility.

Fluorouracil (5-FU)

Relevance: Dofequidar was investigated in a clinical trial as a combination therapy with cyclophosphamide, doxorubicin, and fluorouracil (CAF) for advanced or recurrent breast cancer. [] While the combination therapy did not reach statistical significance for the primary endpoint, it showed a trend towards improved outcomes, particularly in specific patient subgroups. [] This trial highlights the clinical exploration of dofequidar alongside fluorouracil-containing regimens.

Cyclophosphamide

Relevance: Like fluorouracil, cyclophosphamide was part of the CAF regimen investigated in combination with dofequidar for advanced or recurrent breast cancer. [] This trial, while not demonstrating definitive efficacy, emphasizes the clinical relevance of exploring dofequidar alongside existing chemotherapy agents like cyclophosphamide.

Synthesis Analysis

The synthesis of dofequidar fumarate involves several steps that have been optimized in various studies. The compound is synthesized from simpler quinoline derivatives through a series of reactions, which typically include:

  1. Formation of the Quinoline Core: The initial step often involves the condensation of appropriate anilines with 2-aminobenzyl alcohols, followed by cyclization to form the quinoline structure.
  2. Fumarate Salt Formation: Dofequidar is often converted to its fumarate salt form to enhance its solubility and bioavailability. This is achieved by reacting dofequidar base with fumaric acid in a suitable solvent under controlled conditions.

Technical parameters such as temperature, reaction time, and solvent choice are critical in optimizing yield and purity. For example, reactions may be conducted at elevated temperatures (e.g., 80-100°C) for several hours and monitored using thin-layer chromatography to ensure completion.

Molecular Structure Analysis

The molecular structure of dofequidar fumarate can be represented as follows:

  • Molecular Formula: C25_{25}H28_{28}N2_{2}O2_{2}
  • Molecular Weight: Approximately 396.50 g/mol

Dofequidar features a complex structure characterized by:

  • A quinoline ring system which contributes to its pharmacological properties.
  • Multiple functional groups that enhance its interaction with biological targets, particularly the ABC transporters.

The three-dimensional conformation of dofequidar has been elucidated through techniques such as X-ray crystallography and NMR spectroscopy, revealing crucial information about its binding interactions with target proteins.

Chemical Reactions Analysis

Dofequidar undergoes various chemical reactions that are significant for its therapeutic applications:

  1. Inhibition of ABC Transporters: Dofequidar acts as a competitive inhibitor of P-glycoprotein, preventing the efflux of chemotherapeutic agents from cancer cells. This inhibition can be quantified using ATPase assays to measure changes in ATP hydrolysis rates upon dofequidar administration.
  2. Interactions with Chemotherapeutic Agents: When combined with drugs like doxorubicin or paclitaxel, dofequidar enhances their cytotoxic effects against resistant cancer cell lines. The efficacy can be evaluated through cell viability assays and IC50_{50} calculations.
  3. Metabolic Stability: Understanding the metabolic pathways of dofequidar is essential for predicting its pharmacokinetics and potential drug-drug interactions. It is metabolized primarily in the liver via cytochrome P450 enzymes.
Mechanism of Action

Dofequidar's primary mechanism involves the inhibition of P-glycoprotein-mediated drug efflux. This process can be broken down into several key points:

  • Binding Affinity: Dofequidar binds to the nucleotide-binding domain of P-glycoprotein, altering its conformation and preventing substrate transport.
  • Impact on Drug Accumulation: By inhibiting P-glycoprotein, dofequidar increases the intracellular concentration of various anticancer drugs, enhancing their therapeutic effects.
  • Clinical Implications: In clinical trials, dofequidar has shown promise in sensitizing cancer stem-like cells to chemotherapy by reducing their ability to expel drugs.
Physical and Chemical Properties Analysis

Dofequidar fumarate exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide and exhibits limited solubility in water, which is typical for many quinoline derivatives.
  • Stability: Dofequidar demonstrates stability under physiological conditions but may degrade under extreme pH or temperature variations.
  • LogP Value: The partition coefficient (LogP) indicates its lipophilicity, which is crucial for membrane permeability and bioavailability.

These properties are essential for determining the appropriate formulation and delivery methods for therapeutic use.

Applications

Dofequidar has several significant applications in cancer therapy:

  1. Multidrug Resistance Modulator: Its primary application lies in reversing multidrug resistance in various cancers, making it a valuable adjunct to standard chemotherapy regimens.
  2. Research Tool: Dofequidar is used in laboratory settings to study the mechanisms of drug resistance and the role of ABC transporters in cancer biology.
  3. Clinical Trials: Ongoing clinical trials are assessing its efficacy in combination therapies for breast cancer and other malignancies where ABC transporter overexpression contributes to treatment failure.

Properties

CAS Number

129716-58-1

Product Name

Dofequidar

IUPAC Name

1-[4-(2-hydroxy-3-quinolin-5-yloxypropyl)piperazin-1-yl]-2,2-diphenylethanone

Molecular Formula

C30H31N3O3

Molecular Weight

481.6 g/mol

InChI

InChI=1S/C30H31N3O3/c34-25(22-36-28-15-7-14-27-26(28)13-8-16-31-27)21-32-17-19-33(20-18-32)30(35)29(23-9-3-1-4-10-23)24-11-5-2-6-12-24/h1-16,25,29,34H,17-22H2

InChI Key

KLWUUPVJTLHYIM-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5

Synonyms

1-[4-(2-hydroxy-3-quinolin-5-yloxypropyl)piperazin-1-yl]-2,2-diphenylethanone

Canonical SMILES

C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.